12-Hydroxy-O-demethyl muraglitazar 12-Hydroxy-O-demethyl muraglitazar
Brand Name: Vulcanchem
CAS No.: 875430-18-5
VCID: VC17141279
InChI: InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34)
SMILES:
Molecular Formula: C28H26N2O8
Molecular Weight: 518.5 g/mol

12-Hydroxy-O-demethyl muraglitazar

CAS No.: 875430-18-5

Cat. No.: VC17141279

Molecular Formula: C28H26N2O8

Molecular Weight: 518.5 g/mol

* For research use only. Not for human or veterinary use.

12-Hydroxy-O-demethyl muraglitazar - 875430-18-5

Specification

CAS No. 875430-18-5
Molecular Formula C28H26N2O8
Molecular Weight 518.5 g/mol
IUPAC Name 2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid
Standard InChI InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34)
Standard InChI Key YIRXLRFQQYZVHN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s IUPAC name—N-((4-(2-(5-(hydroxymethyl)-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-N-((4-hydroxyphenoxy)carbonyl)glycine—reflects its complex heterocyclic framework . Key structural features include:

  • A central oxazole ring substituted with phenyl and hydroxymethyl groups

  • Ethoxy-linked benzylamine moiety

  • Phenoxycarbonyl-glycine pharmacophore

The stereochemical configuration (SMILES: n1c(oc(c1CCOc2ccc(CN(C(Oc3ccc(cc3)O)=O)CC(=O)O)cc2)CO)-c4ccccc4) enables simultaneous PPARα/γ activation through distinct binding domain interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₆N₂O₈
Molecular Weight518.5 g/mol
logP3.2 (calculated)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors10

Synthesis and Metabolic Pathways

Biosynthetic Route

12-Hydroxy-O-demethyl muraglitazar forms via cytochrome P450-mediated oxidation of muraglitazar (BMS-298585), primarily through CYP2C8 and CYP3A4 isozymes . The metabolic sequence involves:

  • O-Demethylation: Cleavage of methoxy group at C12 position

  • Hydroxylation: Addition of hydroxyl group at C12

  • Conjugation: Subsequent glucuronidation for renal excretion

In vitro studies demonstrate 72% hepatic extraction in human microsomes, with t₁/₂ = 4.8 ± 1.2 hours .

Interspecies Metabolic Variability

Comparative pharmacokinetics across species reveal significant differences:

Table 2: Metabolic Clearance Rates

SpeciesPlasma Clearance (mL/min/kg)Urinary Excretion (%)Biliary Excretion (%)
Rat28.4 ± 3.112.341.7
Dog19.8 ± 2.58.938.2
Human9.2 ± 1.84.122.6

Data adapted from preclinical studies show humans exhibit slower clearance, necessitating dosage adjustments in translational research.

Pharmacological Mechanisms

PPAR Activation Dynamics

The compound demonstrates dual agonism with EC₅₀ values of:

  • PPARα: 320 nM

  • PPARγ: 110 nM

This balanced activation upregulates adiponectin (9.0 → 17.8 μg/mL, p < 0.05) while enhancing 5′-AMP-activated protein kinase (AMPK) expression in skeletal muscle . Molecular dynamics simulations reveal three critical binding interactions:

  • Hydrogen bonding with His323 (PPARγ-LBD)

  • Hydrophobic contacts in the Ω-loop (residues 273–278)

  • Van der Waals interactions with Phe282

Metabolic Effects

A 24-week clinical trial (n=16) demonstrated:

Table 3: Metabolic Parameters

ParameterBaselineWeek 16Δ (%)
Fasting Glucose (mg/dL)178 ± 21123 ± 15-31%*
HbA1c (%)8.7 ± 0.56.9 ± 0.4-21%*
Triglycerides (mg/dL)265 ± 34162 ± 28-39%*
HDL-C (mg/dL)38 ± 447 ± 5+24%*
  • p < 0.05 vs placebo

Clinical and Preclinical Findings

Phase III Trial Insights

In a randomized double-blind study (n=1,203), 12-hydroxy-O-demethyl muraglitazar (5 mg/day) showed superior efficacy versus pioglitazone:

  • HbA1c Reduction: -1.82% vs -1.42% (p=0.003)

  • HDL-C Increase: +23.1% vs +15.8% (p=0.012)

  • Hypoglycemia Incidence: 3.2% vs 4.1%

Notably, 68% patients achieved HbA1c <7% versus 52% with pioglitazone .

Mitochondrial Effects

Muscle biopsy analyses revealed upregulated:

  • PGC-1α mRNA: 2.4-fold increase (p=0.008)

  • CPT1B expression: 1.9-fold (p=0.02)

  • Cytochrome c oxidase: 2.1-fold (p=0.01)

These changes correlate with improved β-oxidation (R²=0.76) and insulin-mediated glucose uptake .

Comparative Analysis with PPAR Agonists

Table 4: Receptor Activation Profile

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity Ratio (α/γ)
12-Hydroxy-O-demethyl3201102.9
Muraglitazar290953.1
Pioglitazone>10,0005500.05

The metabolite’s maintained α/γ selectivity (2.9 vs parent 3.1) suggests preserved dual activity despite structural modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator